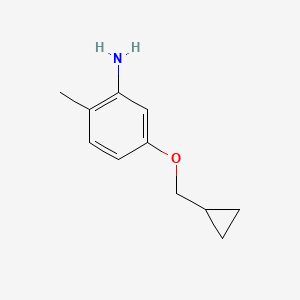

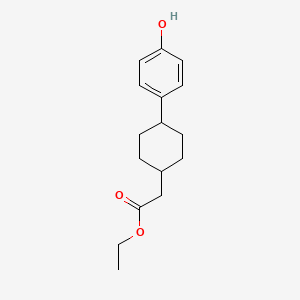

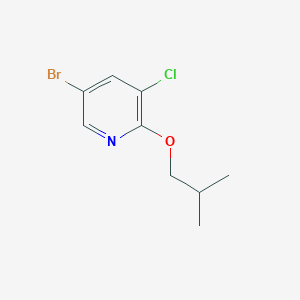

![molecular formula C9H10N2O3S B1403404 (3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid CAS No. 1383626-35-4](/img/structure/B1403404.png)

(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid

Übersicht

Beschreibung

“(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid” is a chemical compound with the molecular formula C13H16N4O5S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reaction of 5-arylidene-4-thioxo-2-thiazolidinones with arylidene pyruvic acids, leading to the formation of thiopyrano[2,3-d]thiazoles .Molecular Structure Analysis

The molecular structure of this compound includes a thiopyrano[4,3-c]pyridazin-2-yl moiety and an acetic acid moiety . The average mass of the molecule is 340.355 Da .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

The structural complexity of this compound provides a framework for synthesizing novel antimicrobial agents. Its heterocyclic core is similar to structures found in compounds with known antimicrobial properties . Researchers can modify the side chains and functional groups to create derivatives with potential activity against a broad spectrum of microorganisms.

Cancer Research

Compounds with thiopyrano[4,3-c]pyridazin rings have been associated with anticancer activities . This compound could serve as a starting point for the development of new chemotherapeutic agents, particularly in the synthesis of small molecule libraries aimed at targeting specific cancer cell lines.

Alzheimer’s Disease Treatment

The thiopyrano[4,3-c]pyridazin moiety is structurally related to pharmacophores used in Alzheimer’s disease treatment, specifically in the inhibition of acetylcholinesterase . This suggests that derivatives of this compound could be synthesized and tested for their efficacy in treating neurodegenerative diseases.

Analgesic Compound Synthesis

The compound’s structure bears resemblance to molecules that have been used to develop analgesics . By studying its interaction with pain receptors, researchers can potentially create new pain-relief medications that are more effective and have a lower risk of addiction.

Antithrombotic Activity

The acetic acid component of the compound could be utilized to investigate its role in antithrombotic activity. As fibrinogen receptor antagonists, derivatives of this compound could help in the development of new medications to prevent blood clots .

DNA Gyrase B Inhibition

Compounds with a similar heterocyclic backbone have been shown to inhibit bacterial DNA gyrase B , an enzyme essential for bacterial DNA replication. This compound could be a precursor for creating new antibiotics that target drug-resistant bacteria.

Sleep Disorder Treatment

The structural features of this compound suggest potential applications in the treatment of sleep disorders. Modifications to its core structure could lead to the discovery of new sedative-hypnotic agents .

Eigenschaften

IUPAC Name |

2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-8-3-6-5-15-2-1-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYHXJGYRDGZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=CC(=O)N(N=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

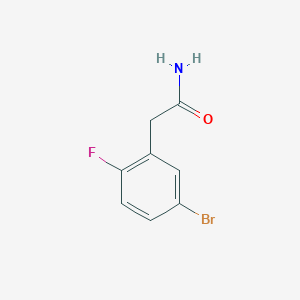

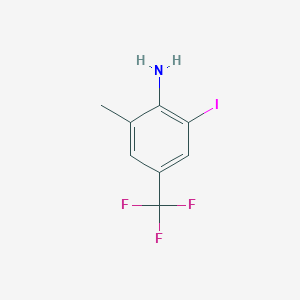

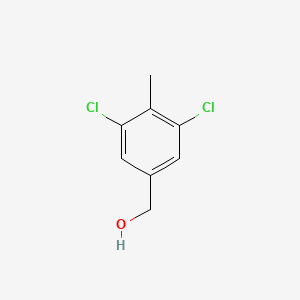

![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)

![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)